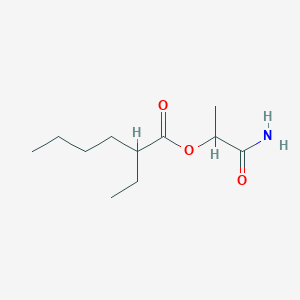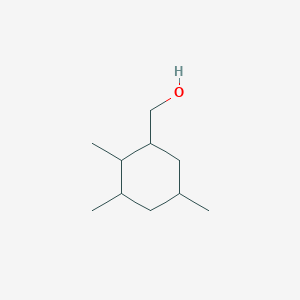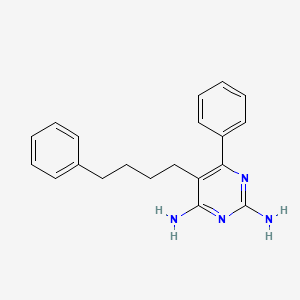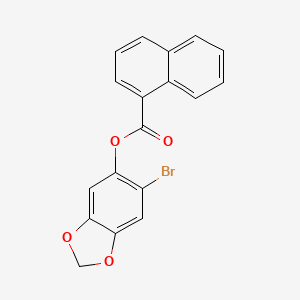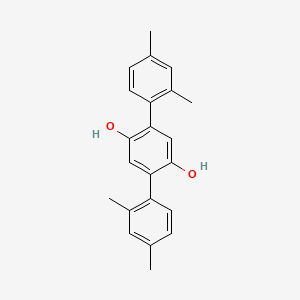
9-Propyl-9h-fluoren-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Propyl-9h-fluoren-9-ol is a chemical compound with the molecular formula C16H16O It is a derivative of fluorene, characterized by the presence of a propyl group at the 9th position and a hydroxyl group at the same position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Propyl-9h-fluoren-9-ol typically involves the reaction of fluorene derivatives with appropriate reagents. One common method includes the reaction of 9-fluorenone with a propyl Grignard reagent, followed by reduction to yield the desired alcohol. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as boron trifluoride (BF3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
9-Propyl-9h-fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The propyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 9-propyl-9-fluorenone, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
9-Propyl-9h-fluoren-9-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 9-Propyl-9h-fluoren-9-ol involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as a dopamine reuptake inhibitor, affecting neurotransmitter levels in the brain. The compound’s lipophilicity allows it to penetrate the blood-brain barrier, enhancing its efficacy in neurological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Fluorenol: A hydroxyl derivative of fluorene with similar structural properties.
9-Hydroxyfluorene: Another hydroxyl derivative with potential biological activities.
Uniqueness
9-Propyl-9h-fluoren-9-ol is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological interactions. This structural variation can lead to different pharmacological profiles and applications compared to other fluorene derivatives.
Propriétés
Numéro CAS |
6295-67-6 |
|---|---|
Formule moléculaire |
C16H16O |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
9-propylfluoren-9-ol |
InChI |
InChI=1S/C16H16O/c1-2-11-16(17)14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,17H,2,11H2,1H3 |
Clé InChI |
JAQJLUWJYYAOJV-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(C2=CC=CC=C2C3=CC=CC=C31)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B14742635.png)
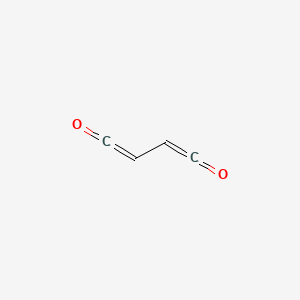
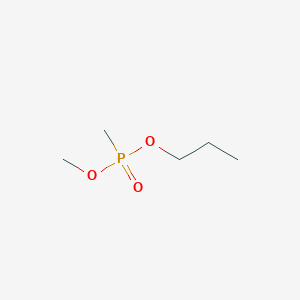

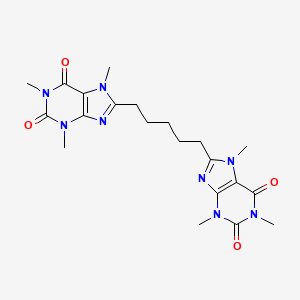

![2-{[(E)-(1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]amino}benzoic acid](/img/structure/B14742654.png)
